molecular formula C13H13N3O2 B1402898 [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1239842-55-7

[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B1402898
CAS No.: 1239842-55-7
M. Wt: 243.26 g/mol
InChI Key: IYRPYDNOACYODM-UHFFFAOYSA-N
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Description

[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-isopropoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Molecular Characteristics

PropertyValue
Molecular Formula C13H14N4O2
Molecular Weight 246.28 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=CC(=NOC1=N)C(=N)C#N

The compound features an isopropoxy group attached to a phenyl ring and an oxadiazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzyme pathways, leading to cell death.

Anticancer Properties

A notable area of interest is the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The proposed mechanism includes the modulation of key signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized to assess cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range against several cancer types, indicating significant cytotoxicity.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial activity against common pathogens.
    • Method : Disk diffusion method was employed to measure inhibition zones.
    • Results : The compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The oxadiazole ring can act as a ligand for various enzymes, potentially inhibiting their function.
  • Receptor Modulation : It may modulate receptors involved in apoptosis and cell proliferation pathways.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like isopropoxy) enhances activity by improving solubility and binding affinity.
  • Ring Modifications : Alterations in the oxadiazole ring can lead to variations in potency against different biological targets.

Properties

IUPAC Name

2-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9(2)17-11-5-3-10(4-6-11)13-15-12(7-8-14)18-16-13/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRPYDNOACYODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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